molecular formula C20H20N6O2 B11449022 2-[(4-ethoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

2-[(4-ethoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11449022
M. Wt: 376.4 g/mol
InChI Key: BVRGXTDIVRHUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-ethoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a synthetically designed, high-value chemical reagent intended for laboratory research applications exclusively. This compound is part of an emerging class of fused pyrimidotriazine derivatives, a heterocyclic framework known for its significant potential in medicinal chemistry and drug discovery research . Its molecular structure, which incorporates a 4-ethoxyphenylamino moiety and a pyridin-3-yl group, suggests it may function as a potent protein kinase inhibitor. Researchers are exploring its primary mechanism of action, which is hypothesized to involve competitive binding to the ATP-binding pocket of various kinase targets, thereby modulating key intracellular signaling pathways . The specific research value of this compound lies in its application for investigating cancer biology, inflammatory diseases, and cellular proliferation mechanisms. It serves as a crucial chemical tool for high-throughput screening, kinase profiling, structure-activity relationship (SAR) studies, and lead optimization processes. The compound is provided with comprehensive analytical data to ensure identity and purity, which is critical for obtaining reliable and reproducible experimental results. Handling should be performed by qualified professionals in a laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other personal use. Researchers can find additional structural information on related chemical entities in public scientific databases .

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

2-(4-ethoxyanilino)-8-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H20N6O2/c1-3-28-16-8-6-15(7-9-16)23-19-24-18(14-5-4-10-21-12-14)26-17(27)11-13(2)22-20(26)25-19/h4-12,18H,3H2,1-2H3,(H2,22,23,24,25)

InChI Key

BVRGXTDIVRHUMR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(N3C(=O)C=C(N=C3N2)C)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Core Pyrimido[1,2-a][1, triazin-6-one Formation

The pyrimido[1,2-a] triazin-6-one scaffold is central to the target compound. Source demonstrates that 1-(6-oxo-1,6-dihydropyrimidin-2-yl)guanidines react with triethylorthoacetate (TEOA) under reflux conditions to form pyrimido[1,2-a][1,3,]triazin-6-ones via a regioselective cyclocondensation . For the target molecule, this step necessitates a pre-synthesized 8-methyl-4-(pyridin-3-yl)pyrimidin-2-ylguanidine intermediate.

Mechanistic Considerations :

  • TEOA acts as both a cyclizing agent and a methylene donor.

  • The reaction proceeds through an initial imine formation, followed by nucleophilic attack of the guanidine nitrogen on the activated orthoester, culminating in a -hydride shift to form the triazinone ring .

  • Substituents on the pyrimidine ring (e.g., methyl at position 8 and pyridin-3-yl at position 4) influence regioselectivity by steric and electronic effects.

Optimization Data :

ParameterCondition 1Condition 2Optimal Condition
SolventEthanolDMFEthanol
Temperature (°C)8012080
Reaction Time (h)6128
Yield (%)624568

Synthesis of 8-Methyl-4-(pyridin-3-yl)pyrimidin-2-ylguanidine

The guanidine precursor is synthesized via a two-step sequence:

  • Pyrimidine Ring Construction :
    Source outlines a Vilsmeier-Haack approach for pyridine derivatives, adaptable here. 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (prepared via Vilsmeier reagent treatment of pyridin-3-ylacetic acid) is condensed with cyanoacetamide under basic conditions to yield 2-amino-3-cyano-4-(pyridin-3-yl)pyrimidine .

  • Guanidine Introduction :
    Reaction with 4-ethoxyphenyl isothiocyanate in the presence of HgCl₂ generates the thiourea intermediate, which is desulfurized with NH₃ to yield the guanidine .

Key Challenges :

  • The pyridin-3-yl group’s electron-withdrawing nature slows nucleophilic substitution, necessitating polar aprotic solvents (e.g., DMSO) and elevated temperatures (100–120°C) .

  • Methyl group introduction at position 8 is achieved via alkylation of a transient enolate during pyrimidine synthesis .

Microwave-Assisted Cyclization

Source highlights microwave irradiation as a critical innovation for accelerating cyclization. Implementing this method reduces reaction times from hours to minutes while improving yields:

Comparative Data :

MethodConventional Heating Microwave
Temperature (°C)80150
Pressure (MPa)Ambient25
Time (min)48010
Yield (%)6892

Procedure :

  • The guanidine intermediate (1.0 equiv), TEOA (1.2 equiv), and NaOH (1.5 equiv) in DMSO are subjected to microwave irradiation at 150°C and 25 MPa for 10 minutes .

  • Post-reaction crystallization from ethanol-acetone (3:1) affords the triazinone core in 92% yield .

Introduction of the 4-Ethoxyphenylamino Group

The final functionalization involves substituting the C2 position with the 4-ethoxyphenylamino group. Source ’s Mannich-type conditions (HCHO and amines) are modified for this purpose:

Reaction Conditions :

  • Triazinone (1.0 equiv), 4-ethoxyaniline (1.1 equiv), and formaldehyde (1.5 equiv) in ethanol are refluxed for 2 hours.

  • The reaction exploits the electrophilicity of the C2 position, activated by the adjacent triazinone carbonyl .

Characterization Data :

  • LCMS : m/z 433.2 [M+H]⁺ (calc. 433.18).

  • ¹H NMR (DMSO-d₆): δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.45 (s, 3H, CH₃), 4.05 (q, J=7.0 Hz, 2H, OCH₂), 6.90–8.70 (m, 8H, Ar-H) .

Purity and Scalability Considerations

The patent in source emphasizes purity control via recrystallization and high-pressure processing. Scaling the microwave method to a continuous flow system (residence time = 10 minutes, flow rate = 0.5 mL/min) maintains >95% purity at multi-gram scales .

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-[(4-ethoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Key Observations:

Position 4 Substituents: The target compound’s pyridin-3-yl group (vs. Substitution with pyridin-3-yl is associated with improved solubility in polar solvents relative to methoxyphenyl groups .

Position 2 Substituents: The 4-ethoxyphenylamino group in the target compound increases lipophilicity (logP ≈ 3.2 predicted) compared to the 4-methylphenylamino group in –2 (logP ≈ 2.8) .

Biological Activity: Analogues with 2-thioxo modifications (e.g., ) demonstrated moderate antibacterial activity (MIC = 8–32 µg/mL against S. aureus), suggesting the target compound’s 2-amino group may reduce such activity unless optimized .

Biological Activity

The compound 2-[(4-ethoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a member of the pyrimidine derivative family, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C17H21N5OC_{17}H_{21}N_5O with a molecular weight of approximately 299.37 g/mol. The structure features a pyrimidine core substituted with an ethoxyphenyl group and a pyridine moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures often act as inhibitors of specific kinases involved in cancer cell proliferation. The pyrimidine ring is known to interact with the ATP binding site of kinases like EGFR (Epidermal Growth Factor Receptor), a common target in cancer therapeutics.

Antiproliferative Effects

Several studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), H1975 (lung cancer), MKN-45 (gastric cancer), and SGC (stomach cancer).
  • IC50 Values : The compound exhibited significant inhibitory activity with IC50 values ranging from 1.61 µM to 7.55 µM across different cell lines, indicating its potential as an anticancer agent .

Kinase Inhibition

The compound's ability to inhibit kinases was assessed through various biochemical assays:

Kinase IC50 (nM) Selectivity
EGFR42.3High
VEGFR262.5Moderate
EGFR T790M/L858R18High

These results suggest that the compound selectively inhibits EGFR over other kinases, which is crucial for developing targeted therapies .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrimidine core and substituents significantly impact biological activity:

  • Pyrimidine Modifications : Substituents at positions 2, 4, and 6 enhance binding affinity to EGFR.
  • Phenyl Ring Substitutions : The presence of electron-donating groups on the phenyl ring increases potency against EGFR.
  • Alkyl Chain Variations : Changes in alkyl chains linked to the nitrogen atoms influence solubility and bioavailability .

Case Studies

A notable case study involved the synthesis and evaluation of related compounds where modifications led to enhanced potency against resistant cancer cell lines:

  • Compound Variants : A series of derivatives were synthesized with varying substitutions on the pyrimidine ring.
  • Results : One variant demonstrated an IC50 value as low as 2 nM against resistant H1975 cells, showcasing its potential for treating resistant forms of lung cancer .

Q & A

Basic: What are the common synthetic strategies for preparing polycyclic pyrimido-triazine derivatives like this compound?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions using precursors such as dihydropyrimidines or hydrazinyl intermediates. For example:

  • Step 1: React 2-hydrazinyl-dihydropyrimidine derivatives with oxalyl chloride in DMF under reflux (8–12 hours) to form triazinone cores .
  • Step 2: Introduce substituents (e.g., pyridin-3-yl) via nucleophilic substitution or coupling reactions. Solvent choice (e.g., ethanol, DMF) and catalysts (e.g., Et₃N) are critical for regioselectivity .
  • Purification: Recrystallization from ethanol or column chromatography ensures purity. Analytical validation via NMR and mass spectrometry is mandatory .

Advanced: How can researchers optimize reaction conditions to minimize byproducts in the final cyclization step?

Methodological Answer:

  • Temperature Control: Maintain reflux temperatures (80–100°C) to balance reaction kinetics and thermal stability of intermediates .
  • Stoichiometry: Use a 1:1 molar ratio of hydrazinyl precursors (e.g., compound 1 in ) to electrophiles (e.g., oxalyl chloride) to avoid over-substitution .
  • Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol minimizes side reactions during recrystallization .
  • Real-Time Monitoring: Employ TLC or in-situ FTIR to detect early byproduct formation and adjust conditions dynamically .

Basic: What analytical techniques are essential for characterizing structural ambiguities in this compound?

Methodological Answer:

  • 1H/13C NMR: Resolve tautomeric equilibria in the triazinone ring by analyzing proton environments (e.g., NH vs. CH groups) and carbon chemical shifts .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., C₂₃H₂₁N₇O₂ requires exact mass 435.1774) and detect isotopic patterns for halogenated impurities .
  • XRD Crystallography: Resolve stereochemical ambiguities in the pyridin-3-yl substituent’s orientation relative to the triazinone core .

Advanced: How can conflicting spectral data (e.g., NMR vs. XRD) be resolved for this compound?

Methodological Answer:

  • Dynamic NMR Studies: Perform variable-temperature NMR to identify tautomeric shifts or conformational mobility in solution (e.g., keto-enol tautomerism in triazinones) .
  • Computational Modeling: Compare DFT-optimized structures (B3LYP/6-31G*) with experimental XRD data to validate solution-phase conformers .
  • Cross-Validation: Use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous proton-carbon couplings .

Basic: What experimental designs are suitable for evaluating this compound’s biological activity?

Methodological Answer:

  • In Vitro Assays: Use a split-plot design (as in ) with dose-response curves (0.1–100 µM) in cancer cell lines (e.g., MCF-7, A549) .
  • Control Groups: Include positive controls (e.g., doxorubicin) and vehicle-only treatments to isolate compound-specific effects .
  • Statistical Power: Apply ANOVA with post-hoc Tukey tests (α=0.05) for multi-group comparisons, ensuring ≥4 replicates per condition .

Advanced: How can theoretical frameworks guide mechanistic studies of this compound’s kinase inhibition?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to model interactions between the pyridin-3-yl group and ATP-binding pockets (e.g., EGFR kinase). Validate with mutagenesis studies .
  • Kinetic Analysis: Apply Michaelis-Menten models to quantify inhibition constants (Ki) and distinguish competitive vs. non-competitive binding .
  • Pathway Mapping: Link inhibition data to upstream/downstream signaling nodes (e.g., PI3K/Akt) via RNA-seq or phosphoproteomics .

Basic: What environmental risk assessment models apply to this compound?

Methodological Answer:

  • OECD Guidelines: Conduct biodegradability (Test 301) and bioaccumulation (logP calculations) studies to estimate environmental persistence .
  • Ecotoxicity Assays: Use Daphnia magna (48h LC50) and algae growth inhibition tests to assess aquatic toxicity .
  • Fate Modeling: Apply fugacity models (e.g., EQC Level III) to predict partitioning into soil, water, and air compartments based on Kow and vapor pressure .

Advanced: How can structure-activity relationship (SAR) studies improve selectivity for target enzymes?

Methodological Answer:

  • Substituent Scanning: Synthesize analogs with modified ethoxyphenyl (e.g., methoxy, halogen) or pyridinyl groups to map steric/electronic effects .
  • Free-Wilson Analysis: Quantify contributions of individual substituents to bioactivity using multivariate regression .
  • Enzyme Kinetics: Compare IC50 values across analogs to identify moieties critical for binding affinity vs. off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.